

Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay

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Compound of Interest		
Compound Name:	MET kinase-IN-4	
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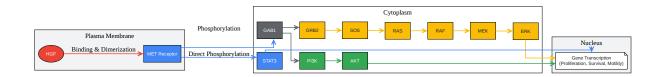
Introduction

The MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase, also known as c-MET or hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, migration, and invasion.[1][2] Dysregulation of the MET signaling pathway through amplification, mutation, or overexpression is implicated in the development and progression of various cancers.[1][2] This makes MET a compelling target for cancer therapy. **MET kinase-IN-4** is a potent and orally active inhibitor of MET kinase. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of **MET kinase-IN-4** and similar compounds.

MET Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are pivotal for cell growth, survival, and motility.[1][3][5]





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Figure 1: Simplified MET Signaling Pathway.

Quantitative Data for MET kinase-IN-4

MET kinase-IN-4 demonstrates potent inhibition of MET kinase and also shows activity against other kinases such as Flt-3 and VEGFR-2.

Target Kinase	IC50 (nM)	
MET	1.9	
Flt-3	4	
VEGFR-2	27	
Data sourced from MedchemExpress.[5]		

Experimental Protocol: In Vitro MET Kinase Assay

This protocol describes a luminescent-based kinase assay to determine the IC50 value of **MET kinase-IN-4**. The ADP-Glo[™] Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Materials and Reagents

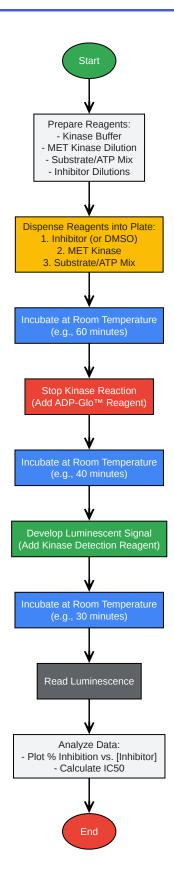
Recombinant human MET kinase (catalytic domain, e.g., amino acids 956-1390)



- MET kinase-IN-4 (or other test inhibitors)
- Poly(Glu,Tyr) 4:1 peptide substrate
- ATP (Adenosine 5'-triphosphate)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 96-well or 384-well white, low-volume assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Experimental Workflow





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Figure 2: Experimental Workflow for the MET Kinase Assay.



Step-by-Step Procedure

- Reagent Preparation:
 - Prepare the Kinase Buffer as described in the materials section.
 - Dilute the recombinant MET kinase to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
 - Prepare a stock solution of the Poly(Glu,Tyr) substrate and ATP in Kinase Buffer. The final concentration of ATP should be close to its Km for MET kinase.
 - Prepare a serial dilution of MET kinase-IN-4 in DMSO, and then dilute further in Kinase Buffer. A typical starting concentration for the dilution series could be 1 μM. Include a DMSO-only control (vehicle control).
- Assay Plate Setup:
 - \circ Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
 - Add 2 μL of the diluted MET kinase to each well.
 - \circ Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well. The final reaction volume will be 5 μL .
- Kinase Reaction Incubation:
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection (using ADP-Glo[™] as an example):
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - \circ Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.



- Incubate the plate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting and Considerations

- Enzyme Concentration: The amount of MET kinase used should result in a signal that is in the linear range of the assay. An enzyme titration should be performed to determine the optimal concentration.
- ATP Concentration: The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. It is recommended to use an ATP concentration at or near the Km value for the kinase.
- DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibitory effects on the enzyme.
- Z'-factor: To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 is considered excellent.

These application notes provide a comprehensive guide for researchers to effectively utilize **MET kinase-IN-4** in their studies and to develop robust in vitro kinase assays for the evaluation of MET inhibitors.

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